molecular formula C9H13NO2 B043869 2-Amino-1-(4-methoxyphenyl)ethanol CAS No. 55275-61-1

2-Amino-1-(4-methoxyphenyl)ethanol

Cat. No.: B043869
CAS No.: 55275-61-1
M. Wt: 167.2 g/mol
InChI Key: LQEPONWCAMNCOY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-methoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

For industrial-scale production, catalytic hydrogenation is often employed. This method involves the use of a catalyst, such as Raney nickel, and hydrogen gas to reduce 4-methoxyphenylacetonitrile to this compound. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in THF, NaBH4 in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 4-Methoxyphenylacetone or 4-methoxybenzaldehyde.

    Reduction: this compound or 4-methoxyphenylethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-1-(4-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenyl-1-propanol: Similar structure with an additional carbon in the ethyl chain.

    2-Phenylglycinol: Lacks the methoxy group but has a similar amino and hydroxyl functional group arrangement.

    4-Benzyl-2-oxazolidinone: Contains a benzyl group and an oxazolidinone ring instead of the methoxyphenyl group.

Uniqueness

2-Amino-1-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPONWCAMNCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902584
Record name NoName_3107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55275-61-1
Record name α-(Aminomethyl)-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55275-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Aminomethyl)-4-methoxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-(aminomethyl)-4-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-4′-methoxyacetophenone hydrochloride (500 mg) was dissolved in methanol (10 ml), the solution was added with sodium borohydride (188 mg), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with sodium borohydride (188 mg), and further stirred for 30 minutes. The reaction mixture was added with 5 N aqueous sodium hydroxide (1 ml), the mixture was stirred for 10 minutes, and then added with chloroform, and the layers were separated. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered, and then the filtrate was concentrated under reduced pressure to obtain the title compound (240 mg).
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500 mg
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10 mL
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188 mg
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188 mg
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1 mL
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Synthesis routes and methods II

Procedure details

2-Amino-1-(4-methoxyphenyl)ethanol was prepared according to the procedure of Evans et al., J. Org. Chem., 39, 914 (1974) by cyanosilylation of 4-methoxybenzaldehyde followed by lithium aluminum hydride reduction. The crude aminoalcohol (36.9 g) was dissolved in 150 mL of hot ethanol on a steam bath. To this mixture was slowly added 12.83 g of fumaric acid. The precipitated salt was filtered and washed with additional ethanol. Recrystallization from methanol provided greater than 99% pure 2:1 amine:fumarate salt.
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36.9 g
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150 mL
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12.83 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-1-(4-methoxyphenyl)ethanol in the synthesis of (R)-aegeline?

A1: this compound serves as a crucial intermediate in the synthesis of (R)-aegeline. [, ] It reacts with (E)-cinnamoyl chloride to yield the final product, (R)-aegeline. [] This reaction highlights the compound's utility in constructing complex molecules with potential biological activity.

Q2: How is this compound prepared in the context of (R)-aegeline synthesis?

A2: The synthesis of this compound is a multi-step process. It begins with the asymmetric Henry reaction of 4-methoxybenzaldehyde with nitromethane, catalyzed by a novel chiral bifunctional organocatalyst. [] This reaction yields (R)-1-(4-methoxyphenyl)-2-nitroethanol, which is then converted to this compound via Pd/C-catalyzed hydrogenation. [] This approach showcases the importance of catalytic asymmetric synthesis in obtaining enantiomerically pure intermediates for complex molecule synthesis.

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